molecular formula C14H10Cl2O5S B2746378 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate CAS No. 522624-50-6

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate

Cat. No.: B2746378
CAS No.: 522624-50-6
M. Wt: 361.19
InChI Key: YRAFYFGIKPQTEB-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate is a halogenated aromatic sulfonate ester characterized by a 4-formyl-2-methoxyphenyl group linked to a 3,4-dichlorobenzenesulfonate moiety. However, commercial availability data from CymitQuimica indicates that this compound has been discontinued in all listed quantities (1g to 500mg), suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFYFGIKPQTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Sulfonation: The sulfonate group can participate in sulfonation reactions, forming sulfonamides or sulfonate esters.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and sulfonate groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate

This compound shares the same 2-methoxyphenyl and 3,4-dichlorobenzenesulfonate backbone but substitutes the 4-formyl group with an allyl moiety. Synthesized via the reaction of eugenol (a naturally occurring allylbenzene derivative) with 3,4-dichlorobenzenesulfonyl chloride, it exhibits a dihedral angle of 40.53° between the aromatic rings, influencing molecular conformation and crystal packing .

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Its discontinued commercial status parallels that of the target compound, suggesting shared challenges in large-scale production or stability .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent at 4-Position Key Functional Groups Dihedral Angle (Aromatic Rings) Synthesis Route Commercial Availability
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate Formyl (-CHO) Sulfonate, Cl, OCH₃ Not reported Likely sulfonation of pre-functionalized phenol Discontinued
4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate Allyl (-CH₂CH=CH₂) Sulfonate, Cl, OCH₃ 40.53° Eugenol + 3,4-dichlorobenzenesulfonyl chloride Available (synthetic)
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one Bromo, CF₃ Pyrrolidinone, Br, CF₃ N/A Halogenation of pyrrolidinone derivatives Discontinued

Substituent Effects on Reactivity

  • Formyl Group : The electron-withdrawing nature of the formyl group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at the methoxy-substituted ring. However, it may also increase susceptibility to hydrolysis or oxidation compared to the allyl-substituted analog.
  • Allyl Group : The allyl moiety in 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate offers sites for radical or electrophilic addition, enabling polymerizable or cross-linking applications absent in the formyl variant .

Crystallographic and Conformational Differences

In contrast, the formyl-substituted analog’s conformation remains uncharacterized, though its planar formyl group may promote stronger intermolecular dipole-dipole interactions .

Biological Activity

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate, with the chemical formula C14H10Cl2O5SC_{14}H_{10}Cl_2O_5S and a molecular weight of 361.2 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This process neutralizes the hydrochloric acid produced during the reaction and facilitates the formation of the sulfonate ester .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the methoxy and sulfonate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown effective inhibition against various bacteria, including E. coli and Staphylococcus aureus, particularly strains resistant to conventional antibiotics .

Cytotoxicity

Research has demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, derivatives have been tested for antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cells, revealing significant inhibitory concentrations (IC50 values) that suggest potential as an anticancer agent .

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Cytotoxicity AssessmentReported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting potential as a therapeutic agent in oncology .

Applications in Research

This compound serves as an important intermediate in organic synthesis. Its applications extend into:

  • Pharmaceuticals : Used in the development of new drugs targeting enzyme inhibition.
  • Agrochemicals : Acts as a precursor in synthesizing compounds with pest control properties.
  • Biological Studies : Employed in research focused on protein-ligand interactions and enzyme kinetics .

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